2-Methylimidazo[1,2-b]pyridazin-6(5H)-one
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Overview
Description
2-Methylimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which allows for the regioselective synthesis of pyridazin-3-amines under neutral conditions . This reaction is known for its good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Methylimidazo[1,2-b]pyridazin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold in organic synthesis and drug development.
Biology: It has been studied for its potential as an enzyme inhibitor and its biological activity.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-b]pyridazine
Uniqueness
2-Methylimidazo[1,2-b]pyridazin-6(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
64179-55-1 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-5-4-10-6(8-5)2-3-7(11)9-10/h2-4H,1H3,(H,9,11) |
InChI Key |
ILGORPFQIOACKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=O)N2 |
Origin of Product |
United States |
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